7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine chemical structure and physical properties
7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine chemical structure and physical properties
Executive Summary & Chemical Identity
7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is a highly specialized, sulfur-containing heterocyclic building block. Characterized by a saturated seven-membered thiepine ring fused to a brominated benzene core, this scaffold is a privileged structure in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of central nervous system (CNS) agents and cardiovascular therapeutics, particularly in the development of ileal bile acid transporter (IBAT) inhibitors and cholesterol-lowering drugs[1].
The presence of the aryl bromide at the C7 position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the thioether moiety allows for controlled oxidation states (sulfoxides and sulfones), enabling extensive structure-activity relationship (SAR) exploration.
Physicochemical Profiling
Understanding the physical and structural parameters of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine is essential for predicting its behavior in both synthetic workflows and biological assays. The compound exists as a liquid at standard temperature and pressure[2], necessitating specific handling protocols during purification.
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Source |
| IUPAC Name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine | Standard Nomenclature |
| CAS Registry Number | 15084-57-8 | Chemical Abstracts Service[3] |
| Molecular Formula | C10H11BrS | Elemental Analysis[4] |
| Molecular Weight | 243.16 g/mol | Calculated |
| Monoisotopic Mass | 241.976 Da | Mass Spectrometry[4] |
| SMILES String | C1CCSC2=C(C1)C=C(C=C2)Br | Structural Chemoinformatics[4] |
| Predicted XlogP | 3.9 | Lipophilicity Modeling[4] |
| Collision Cross Section (CCS) | 136.2 Ų (for [M+H]+ adduct) | Ion Mobility-MS Prediction[4] |
| Appearance | Liquid | Visual Observation[2] |
Rational Synthetic Design & Experimental Protocols
The de novo synthesis of 2,3,4,5-tetrahydro-1-benzothiepines requires precise control over ring-closure thermodynamics. The optimal route involves a three-step sequence: thioetherification, intramolecular Friedel-Crafts acylation, and chemoselective ionic hydrogenation.
Fig 1. Three-step synthetic workflow for 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine.
Step 1: Thioetherification
Causality & Rationale: Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is selected to selectively deprotonate the highly acidic thiol (pKa ~6.5) without hydrolyzing the carboxylic acid or the aliphatic bromide of 4-bromobutyric acid. DMF accelerates the Sₙ2 displacement due to its polar aprotic nature, ensuring high conversion rates.
Step-by-Step Protocol:
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Charge a flame-dried, argon-purged 250 mL round-bottom flask with 4-bromobenzenethiol (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).
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Add K₂CO₃ (2.0 equiv, 20 mmol) portion-wise at 0 °C. Note: Cooling prevents the exothermic dimerization of the thiol to the corresponding disulfide.
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Stir the suspension for 15 minutes, then add 4-bromobutyric acid (1.1 equiv, 11 mmol) dropwise via an addition funnel.
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Warm the reaction to room temperature (20–25 °C) and stir for 12 hours.
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Quench the reaction by pouring it into 100 mL of ice water. Adjust the pH to 2.0 using 1 M HCl to fully protonate the carboxylate intermediate.
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Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify via recrystallization (hexane/ethyl acetate) to yield pure 4-((4-bromophenyl)thio)butanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
Causality & Rationale: Polyphosphoric acid (PPA) is utilized as both a solvent and a dehydrating Brønsted acid. It facilitates the formation of the highly electrophilic acylium ion from the carboxylic acid, driving the intramolecular electrophilic aromatic substitution to form the sterically demanding 7-membered thiepinone ring.
Step-by-Step Protocol:
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Pre-heat PPA (10 g per gram of starting material) to 80 °C in a robust, mechanically stirred vessel (due to the high viscosity of PPA).
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Add 4-((4-bromophenyl)thio)butanoic acid (1.0 equiv) in one single portion.
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Elevate the internal temperature to 100 °C and stir vigorously for 3 hours.
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Monitor the reaction via TLC (eluent: 8:2 Hexane/Ethyl Acetate). Upon complete consumption of the starting material, pour the hot, viscous mixture onto 200 g of crushed ice with vigorous stirring to hydrolyze the PPA network.
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Extract the resulting aqueous suspension with dichloromethane (DCM) (3 × 50 mL).
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Wash the organic layer with saturated NaHCO₃ until gas evolution ceases (removing residual acid), dry over MgSO₄, and evaporate. The crude 7-bromo-3,4-dihydro-1-benzothiepin-5(2H)-one is typically >90% pure and can be used directly.
Step 3: Chemoselective Ionic Hydrogenation
Causality & Rationale: Standard catalytic hydrogenation (e.g., Pd/C, H₂) would risk hydrodebromination (cleavage) of the aryl bromide. Instead, triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) provides a chemoselective ionic hydrogenation. TFA protonates the ketone to generate a carbocation, which is subsequently reduced by the hydride source (Et₃SiH) to the methylene group, leaving the C-Br bond strictly intact.
Step-by-Step Protocol:
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Dissolve 7-bromo-3,4-dihydro-1-benzothiepin-5(2H)-one (1.0 equiv, 5 mmol) in neat TFA (10 mL) under an inert argon atmosphere.
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Add Et₃SiH (3.0 equiv, 15 mmol) dropwise at room temperature.
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Heat the reaction mixture to 60 °C and stir for 8 hours. The reaction color typically transitions from deep yellow to pale translucent as the conjugated carbocation is consumed.
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Concentrate the mixture under reduced pressure to remove the majority of the volatile TFA.
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Neutralize the oily residue with saturated aqueous NaHCO₃ and extract with diethyl ether (3 × 30 mL).
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Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (eluent: 95:5 Hexane/Ethyl Acetate) to isolate pure 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine as a clear liquid[2].
Downstream Derivatization & Pharmacological Utility
The true value of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine lies in its dual-reactivity profile. The sulfur atom can be selectively oxidized to generate benzothiepine-1,1-dioxides, which are critical pharmacophores in the design of apical sodium-dependent bile acid transporter (ASBT/IBAT) inhibitors used for hypercholesterolemia[1]. Concurrently, the C7-bromide serves as an anchor for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Fig 2. Downstream derivatization pathways for the 1-benzothiepine scaffold.
Analytical Characterization Strategies
To validate the structural integrity of the synthesized 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine, the following analytical signatures should be confirmed:
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Mass Spectrometry (ESI-MS): The presence of the bromine atom will yield a distinct 1:1 isotopic doublet at m/z 242.98 and 244.98 for the[M+H]+ adduct[4].
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¹H NMR (CDCl₃): The aliphatic protons of the 7-membered ring will appear as complex multiplets between 1.50 and 3.00 ppm. The disappearance of the ketone downfield shift (present in the step 2 intermediate) confirms successful deoxygenation.
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¹³C NMR (CDCl₃): The aromatic carbon attached to the bromine (C7) will exhibit a characteristic upfield shift (approx. 115-120 ppm) due to the heavy-atom effect of bromine.
References
- Title: 15084-57-8 | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine Source: AaronChem URL
- Source: University of Luxembourg (uni.lu)
- Title: CAS No.
- Title: US6586434B2 - Method for the preparation of tetrahydrobenzothiepines Source: Google Patents URL
Sources
- 1. US6586434B2 - Method for the preparation of tetrahydrobenzothiepines - Google Patents [patents.google.com]
- 2. CAS No.15084-57-8,7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine Suppliers [lookchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. PubChemLite - 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine (C10H11BrS) [pubchemlite.lcsb.uni.lu]
